ML329

Description

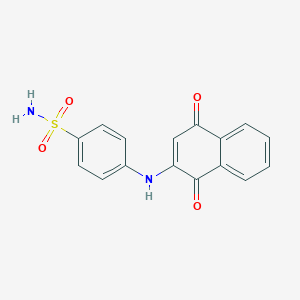

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c17-23(21,22)11-7-5-10(6-8-11)18-14-9-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,18H,(H2,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYFFQVEQXEIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495821 | |

| Record name | 4-[(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19992-50-8 | |

| Record name | 4-[(1,4-Dihydro-1,4-dioxo-2-naphthalenyl)amino]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19992-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide, a molecule of interest in medicinal chemistry. The document details a proposed synthetic protocol, summarizes key physicochemical properties, and discusses the potential mechanism of action based on related compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.

Physicochemical Properties

The fundamental properties of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide are summarized in the table below. This data is essential for the characterization and quality control of the synthesized compound.

| Property | Value |

| IUPAC Name | 4-[(1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide |

| Molecular Formula | C₁₆H₁₂N₂O₄S |

| Molecular Weight | 328.3 g/mol |

| CAS Number | 19992-50-8 |

Synthesis Protocol

Reaction Scheme

The overall reaction for the synthesis is depicted below:

Caption: Synthetic pathway for 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide.

Experimental Procedure

This protocol is adapted from the synthesis of 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid.[1] Researchers should optimize the conditions for their specific laboratory setup.

Materials:

-

1,4-Naphthoquinone

-

4-Aminobenzenesulfonamide (Sulfanilamide)

-

Copper (II) Sulfate (CuSO₄) (Catalyst)

-

Dimethylformamide (DMF) (Solvent)

-

Distilled Water

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a round-bottom flask, combine 1,4-naphthoquinone (1.0 equivalent), 4-aminobenzenesulfonamide (1.0 equivalent), and a catalytic amount of CuSO₄.

-

Add a suitable volume of DMF to dissolve the reactants.

-

Stir the reaction mixture at 80°C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). A typical reaction time for analogous syntheses is 12 hours.[1]

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of cold distilled water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with distilled water.

-

The crude product should be purified, for which recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) is recommended.

-

Dry the purified product under vacuum to obtain 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide.

Characterization Data

The following table summarizes the expected characterization data for the final product. This data is crucial for confirming the identity and purity of the synthesized compound.

| Analysis | Expected Results |

| Appearance | Crystalline solid |

| Melting Point | To be determined experimentally |

| FT-IR (KBr, cm⁻¹) | Peaks corresponding to N-H, S=O, C=O, and aromatic C-H stretching |

| ¹H NMR | Signals corresponding to aromatic protons and the N-H proton |

| ¹³C NMR | Signals for carbonyl carbons, aromatic carbons, and carbons of the naphthoquinone and benzene rings |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product |

Potential Mechanism of Action and Signaling Pathways

While the specific signaling pathways for 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide have not been elucidated, the biological activity of 1,4-naphthoquinone derivatives is often attributed to their ability to generate Reactive Oxygen Species (ROS).[2]

The proposed mechanism involves the intracellular reduction of the quinone moiety to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals. This process, known as redox cycling, leads to an increase in intracellular ROS levels, inducing oxidative stress and subsequently triggering apoptosis in cancer cells.

The downstream effects of ROS generation can impact multiple signaling pathways. Studies on other 1,4-naphthoquinone derivatives have shown modulation of pathways including:[2]

-

MAPK Pathway: Activation of p38 and JNK, and downregulation of ERK.

-

Akt/STAT3 Signaling: Downregulation of Akt and STAT3 phosphorylation.

The following diagram illustrates the proposed ROS-mediated signaling cascade.

Caption: Proposed ROS-mediated signaling pathway for 1,4-naphthoquinone derivatives.

Conclusion

This technical guide provides a foundational framework for the synthesis and study of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide. The proposed synthetic protocol, based on established methodologies for analogous compounds, offers a clear starting point for laboratory preparation. The anticipated biological activity, centered around ROS-mediated signaling, positions this compound as a candidate for further investigation in cancer and antimicrobial research. Future studies should focus on optimizing the synthesis, fully characterizing the compound, and elucidating its specific molecular targets and signaling pathways to validate its therapeutic potential.

References

The Multifaceted Mechanisms of Action of Naphthalenylamino Benzenesulfonamide Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanisms of action of naphthalenylamino benzenesulfonamide derivatives, a class of compounds demonstrating significant potential in therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their interactions with key biological targets, relevant signaling pathways, and the experimental methodologies used for their characterization.

Introduction

Naphthalenylamino benzenesulfonamide derivatives are a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their unique structural features, combining the lipophilic naphthalene ring with the hydrogen-bonding capabilities of the benzenesulfonamide group, allow for potent and selective interactions with various protein targets. This guide will explore three primary mechanisms of action that have been identified for this class of compounds: protein kinase inhibition, carbonic anhydrase inhibition, and C-C chemokine receptor 8 (CCR8) antagonism. Each of these mechanisms holds promise for the development of novel therapeutics for a range of diseases, including cancer, glaucoma, and inflammatory disorders.

Mechanism of Action: Protein Kinase Inhibition

A significant number of naphthalenylamino benzenesulfonamide derivatives have been identified as potent inhibitors of protein kinases. These enzymes play a crucial role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Signaling Pathway

Naphthalenylamino benzenesulfonamide derivatives often act as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. The specific kinase inhibited and the resulting downstream effects depend on the exact chemical structure of the derivative.

Quantitative Data

The inhibitory potency of naphthalenylamino benzenesulfonamide derivatives against various protein kinases is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Naphthalenylamino Benzenesulfonamides | Myosin Light Chain Kinase (MLCK) | 7,400 (Ki) | [1] |

| Substituted Benzenesulfonamides | Tropomyosin receptor kinase A (TrkA) | >10,000 | [2] |

| Benzenesulfonamide-imidazole derivatives | - | 20,500 - 27,800 (EC50) | [1] |

Note: Data for specific naphthalenylamino benzenesulfonamide derivatives is limited in the public domain. The provided data represents related sulfonamide compounds and highlights the potential for this chemical class.

Experimental Protocol: In Vitro Protein Kinase Inhibition Assay (ATP Competition)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific protein kinase.

Materials:

-

Purified protein kinase

-

Peptide or protein substrate specific to the kinase

-

Test compound (Naphthalenylamino benzenesulfonamide derivative)

-

Adenosine-5'-triphosphate (ATP), radiolabeled ([γ-³²P]ATP) or non-radiolabeled

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well filter plates or phosphocellulose paper

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the kinase reaction buffer.

-

Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.

-

Add the purified protein kinase to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (containing a tracer amount of [γ-³²P]ATP).

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate to capture the phosphorylated substrate.

-

Wash the paper/plate multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Mechanism of Action: Carbonic Anhydrase Inhibition

Certain naphthalenylamino benzenesulfonamide derivatives have shown inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Signaling Pathway

The sulfonamide moiety of these derivatives is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrase. This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of CO₂ and a decrease in the production of bicarbonate and protons. Inhibition of specific CA isoforms, such as CA IX which is overexpressed in many tumors, can lead to an increase in intracellular pH and a decrease in extracellular pH, thereby inhibiting tumor growth and metastasis.

Quantitative Data

The inhibitory potency against carbonic anhydrase isoforms is also determined by IC50 values.

| Compound Class | Target Isoform | IC50 (nM) | Reference |

| Benzenesulfonamide derivatives | CA II | <50 (for some derivatives) | [3] |

| Benzenesulfonamide derivatives | CA IX | Varies widely | [4] |

Experimental Protocol: Cell-Based Carbonic Anhydrase Activity Assay

This protocol describes a method to measure the inhibitory effect of a compound on the activity of a specific carbonic anhydrase isoform expressed in cells.

Materials:

-

Cells expressing the target carbonic anhydrase isoform (e.g., CA IX-transfected cells)

-

Control cells (not expressing the target isoform)

-

Cell culture medium

-

Test compound

-

p-nitrophenyl acetate (pNPA)

-

Assay buffer (e.g., Tris buffer, pH 7.4)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Seed the cells (both target-expressing and control) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specific duration.

-

Wash the cells with assay buffer to remove the culture medium and excess compound.

-

Add the substrate solution, p-nitrophenyl acetate (pNPA), to each well. Carbonic anhydrase will hydrolyze pNPA to p-nitrophenol, which is a yellow-colored product.

-

Incubate the plate at 37°C for a defined period.

-

Measure the absorbance of the wells at 405 nm using a spectrophotometer.

-

The CA activity is proportional to the rate of p-nitrophenol formation.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action: CCR8 Antagonism

Naphthalenylamino benzenesulfonamide derivatives have been investigated as antagonists of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) involved in inflammatory responses and a potential target in diseases like asthma and rheumatoid arthritis.

Signaling Pathway

As antagonists, these compounds bind to the CCR8 receptor but do not elicit a downstream signaling response. Instead, they block the binding of the natural chemokine ligand (e.g., CCL1) to the receptor, thereby preventing the activation of intracellular signaling cascades. This includes the inhibition of G-protein activation, reduction in intracellular calcium mobilization, and prevention of cell migration (chemotaxis).

Quantitative Data

The binding affinity of antagonists to their receptors is often expressed as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki).

| Compound Class | Target Receptor | Binding Affinity (Ki or Kd) | Reference |

| Naphthalene-Sulfonamide Derivatives | Human CCR8 | Subnanomolar (for some analogs) |

Experimental Protocol: Whole-Cell Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test compound for a specific receptor expressed on the surface of whole cells.

Materials:

-

Cells expressing the CCR8 receptor

-

Radiolabeled ligand for CCR8 (e.g., [¹²⁵I]-CCL1)

-

Unlabeled test compound (Naphthalenylamino benzenesulfonamide derivative)

-

Binding buffer (e.g., HBSS with BSA)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Harvest the CCR8-expressing cells and resuspend them in binding buffer to a known concentration.

-

In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of the unlabeled test compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled known ligand).

-

Add the cell suspension to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a time sufficient to reach binding equilibrium.

-

Terminate the binding by rapid filtration through a filter plate, which traps the cells and the bound radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

Naphthalenylamino benzenesulfonamide derivatives represent a promising class of compounds with diverse mechanisms of action. Their ability to potently and selectively inhibit protein kinases, carbonic anhydrases, and chemokine receptors underscores their therapeutic potential in a variety of diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these versatile molecules. Further research, particularly in elucidating the structure-activity relationships for each mechanism and in conducting in vivo efficacy studies, will be crucial for the successful translation of these findings into novel clinical therapies.

References

The Pivotal Role of Structure in the Biological Activity of 1,4-Naphthoquinone Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-naphthoquinone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. The introduction of a sulfonamide moiety to this core has paved the way for a new class of compounds with potent anticancer, antibacterial, and antimalarial properties. This technical guide delves into the critical structure-activity relationships (SAR) of 1,4-naphthoquinone sulfonamides, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. Through a detailed analysis of quantitative data, experimental protocols, and signaling pathways, this document aims to equip researchers with the knowledge to design and develop novel therapeutic agents based on this promising chemical scaffold.

Core Structure and Synthetic Strategies

The fundamental structure of a 1,4-naphthoquinone sulfonamide consists of a 1,4-naphthoquinone ring system linked to a sulfonamide group (-SO₂NHR). The synthetic approach to these compounds typically involves the reaction of an amino-substituted 1,4-naphthoquinone with a sulfonyl chloride in the presence of a base, or the nucleophilic substitution of a leaving group on the naphthoquinone ring by a sulfonamide.

A general synthetic scheme involves the reaction of 2-amino-3-chloro-1,4-naphthoquinone with various substituted benzenesulfonyl chlorides in a suitable solvent like pyridine or dichloromethane. The reaction proceeds via nucleophilic substitution of the chlorine atom by the amino group of the sulfonamide.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1,4-naphthoquinone sulfonamides is intricately linked to the nature and position of substituents on both the naphthoquinone ring and the sulfonamide moiety. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these relationships.[1][2]

Substitutions on the Naphthoquinone Ring

Modifications on the naphthoquinone core significantly impact the compound's redox potential and its ability to generate reactive oxygen species (ROS), a key mechanism of its cytotoxicity.

-

Electron-donating groups at the C-2 and C-3 positions can enhance the electron density of the quinone system, potentially influencing its interaction with biological targets.

-

Electron-withdrawing groups , such as halogens, can increase the redox potential, leading to enhanced ROS production and often greater cytotoxic activity.

Substitutions on the Sulfonamide Moiety

The nature of the 'R' group on the sulfonamide nitrogen plays a crucial role in determining the compound's solubility, lipophilicity, and target specificity.

-

Aromatic vs. Aliphatic Substituents: Both aromatic and aliphatic substituents on the sulfonamide nitrogen have yielded active compounds. The presence of substituted aryl rings can lead to enhanced anticancer activity, with the position and nature of the substituent on the phenyl ring being critical. For instance, open-chain sulfonamide analogs have demonstrated potent anticancer activity.[1][2]

-

Heterocyclic Rings: Incorporation of heterocyclic rings into the sulfonamide side chain has been explored to modulate the physicochemical properties and biological activity of the compounds.

-

Lipophilicity: QSAR studies have consistently shown that the cytotoxic activities of 1,4-naphthoquinones and their derivatives are often highly dependent on their hydrophobicity.[3]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative 1,4-naphthoquinone sulfonamide derivatives against various cancer cell lines and bacterial strains.

Table 1: Anticancer Activity of 1,4-Naphthoquinone Sulfonamides (IC₅₀ in µM)

| Compound ID | R Group on Sulfonamide | HepG2 (Liver) | HuCCA-1 (Bile Duct) | A549 (Lung) | MOLT-3 (Leukemia) | Reference |

| 1 | 4-methylphenyl | >50 | >50 | >50 | >50 | [1][2] |

| 2 | 4-methoxyphenyl | 4.65 | 7.21 | 10.54 | 3.89 | [1][2] |

| 3 | 4-chlorophenyl | 3.12 | 5.89 | 8.76 | 2.54 | [1][2] |

| 4 | 4-acetylphenyl | 2.87 | 4.53 | 6.98 | 1.98 | [1][2] |

| 5 | n-butyl | 6.78 | 9.12 | 12.45 | 5.67 | [1][2] |

Table 2: Antibacterial Activity of 1,4-Naphthoquinone Sulfonamides (MIC in µg/mL)

| Compound ID | R Group on Sulfonamide | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 6 | 4-aminophenyl | 15.6 | 31.2 | >250 | >250 | [4] |

| 7 | 4-nitrophenyl | 31.2 | 62.5 | >250 | >250 | [4] |

| 8 | 2,4-dichlorophenyl | 7.8 | 15.6 | >250 | >250 | [4] |

| 9 | 4-fluorophenyl | 15.6 | 31.2 | >250 | >250 | [4] |

| 10 | n-propyl | 62.5 | 125 | >250 | >250 | [4] |

Experimental Protocols

General Synthesis of 2-(Arylsulfonamido)-1,4-naphthoquinones

Materials:

-

2-Amino-3-chloro-1,4-naphthoquinone

-

Substituted arylsulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 2-amino-3-chloro-1,4-naphthoquinone (1 equivalent) in anhydrous DCM.

-

Add anhydrous pyridine (2 equivalents) to the solution and stir at room temperature.

-

Slowly add the desired arylsulfonyl chloride (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(arylsulfonamido)-1,4-naphthoquinone derivative.

In Vitro Cytotoxicity Evaluation: MTT Assay

Materials:

-

Human cancer cell lines (e.g., HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing: Broth Microdilution Method

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

-

Dispense 50 µL of MHB into each well of a 96-well plate.

-

Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial suspension to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

A predominant mechanism of action for 1,4-naphthoquinone sulfonamides is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4] The quinone moiety can undergo redox cycling, a process that consumes cellular reducing equivalents like NADPH and generates superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂). This surge in intracellular ROS can lead to a cascade of cellular events culminating in cell death, primarily through apoptosis.

The workflow for evaluating the biological activity of these compounds and the subsequent ROS-mediated cell death pathway are illustrated below.

Conclusion and Future Perspectives

The structure-activity relationship of 1,4-naphthoquinone sulfonamides is a rich and evolving field of study. The data presented in this guide underscore the importance of systematic structural modifications to optimize the biological activity of these compounds. The generation of reactive oxygen species appears to be a central mechanism of action, making these compounds particularly interesting for targeting cancer cells, which often exhibit a compromised antioxidant defense system.

Future research should focus on:

-

Expanding the chemical diversity of the sulfonamide side chain to explore new interactions with biological targets.

-

Investigating the detailed molecular targets beyond ROS generation, which may contribute to the observed biological activities.

-

Conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds.

-

Developing QSAR models with improved predictive power to guide the rational design of next-generation 1,4-naphthoquinone sulfonamides.

By leveraging the insights from SAR studies and a deeper understanding of their mechanisms of action, the 1,4-naphthoquinone sulfonamide scaffold holds significant promise for the development of novel and effective therapeutic agents.

References

- 1. ROS-Mediated Cancer Cell Killing through Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,4-naphthoquinone-based sulfonamides: Synthesis, QSAR, anticancer and antimalarial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

In Vitro Anticancer Activity of Naphthoquinone-Benzenesulfonamide Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro anticancer activity of compounds structurally related to 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide. Due to the limited publicly available data on the specified compound, this paper focuses on close structural analogs, primarily 2-anilino-1,4-naphthoquinone and its derivatives, for which significant research is available. This guide synthesizes key findings on their cytotoxic effects against various cancer cell lines, details the experimental protocols utilized in these studies, and visually represents the proposed mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer agents.

Introduction

The 1,4-naphthoquinone scaffold is a key pharmacophore present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including notable anticancer properties.[1][2] The fusion of a benzenesulfonamide moiety to this scaffold, as seen in 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide, suggests a potential for enhanced or novel mechanisms of anticancer action. Benzenesulfonamides are a well-established class of compounds with diverse pharmacological applications.[3] This guide explores the anticancer potential of this structural class by examining the activities of its close analogs.

Cytotoxic Activity of 2-Anilino-1,4-Naphthoquinone Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of 2-anilino-1,4-naphthoquinone derivatives against a panel of human cancer cell lines. The antiproliferative activity is often attributed to the induction of apoptosis and cell cycle arrest.

Table 1: In Vitro Cytotoxicity (IC50) of Representative 2-Anilino-1,4-Naphthoquinone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5i | A549 (Lung Carcinoma) | 6.15 | [4] |

| HepG2 (Hepatocellular Carcinoma) | > 20 | [4] | |

| K562 (Chronic Myelogenous Leukemia) | > 20 | [4] | |

| PC-3 (Prostate Cancer) | > 20 | [4] | |

| Compound 5e | MDA-MB-231 (Breast Cancer) | Potent (exact value not specified) | [2] |

| SUIT-2 (Pancreatic Cancer) | Potent (exact value not specified) | [2] | |

| HT-29 (Colorectal Cancer) | Potent (exact value not specified) | [2] | |

| Compound 11 | DU-145 (Prostate Cancer) | High Activity (exact value not specified) | [5] |

| MCF-7 (Breast Cancer) | High Activity (exact value not specified) | [5] | |

| T24 (Bladder Cancer) | High Activity (exact value not specified) | [5] | |

| PQ2 | K562 (Chronic Myelogenous Leukemia) | 6.40 ± 1.73 | [6] |

| Jurkat (T-cell Leukemia) | 7.72 ± 1.49 | [6] | |

| Compound L2 | MCF-7 (Breast Cancer) | 28.42 ± 3.1 µg/mL | [6] |

| Compound L3 | MCF-7 (Breast Cancer) | 29.38 ± 3.2 µg/mL | [6] |

Key Mechanisms of Anticancer Action

The anticancer effects of 2-anilino-1,4-naphthoquinone derivatives are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Studies have shown that these compounds can trigger programmed cell death in cancer cells. For instance, certain derivatives have been observed to induce apoptosis in MCF-7 cells, confirmed by morphological changes and the upregulation of key apoptotic proteins like caspase-3 and caspase-7.[7] The proposed mechanism often involves the intrinsic apoptotic pathway, initiated by mitochondrial depolarization.[8]

Cell Cycle Arrest

In addition to apoptosis, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest. For example, some derivatives have been shown to arrest the cell cycle at the G1 phase in MCF-7 cells.[7] Cell cycle analysis often reveals a dose-dependent increase in the sub-G1 cell population, indicative of apoptosis.[2][9]

Autophagy Induction

Interestingly, some novel 2-amino-1,4-naphthoquinone derivatives have been found to induce autophagy in A549 lung cancer cells. This process is linked to the recycling of the epidermal growth factor receptor (EGFR) and the subsequent activation of the EGFR signaling pathway.[4]

mTOR Pathway Inhibition

Some 2-phenylamino-3-acyl-1,4-naphthoquinones have been shown to downregulate the expression of mTOR (mammalian target of rapamycin), a key regulator of tumor metabolism.[10][11] Molecular docking studies suggest a potential inhibitory effect on the mTOR protein, leading to impaired cancer cell proliferation.[10][11]

Experimental Protocols

This section provides a detailed overview of the standard methodologies employed to evaluate the in vitro anticancer activity of 2-anilino-1,4-naphthoquinone derivatives.

Cell Culture

Human cancer cell lines (e.g., A549, MCF-7, DU-145, K562) are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Treat cells with the test compound at its IC50 concentration for a specified time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

-

Treat cells with the test compound for a specified duration.

-

Harvest and fix the cells in ice-cold 70% ethanol overnight.

-

Wash the cells with PBS and treat with RNase A.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, mTOR).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.

Caption: The intrinsic apoptosis pathway induced by 2-anilino-1,4-naphthoquinone derivatives.

Caption: Inhibition of the mTOR signaling pathway by certain 2-anilino-1,4-naphthoquinone analogs.

Conclusion

While direct experimental data on the in vitro anticancer activity of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide remains elusive in the public domain, the extensive research on its close structural analogs, particularly 2-anilino-1,4-naphthoquinone derivatives, provides a strong foundation for its potential as an anticancer agent. The consistent demonstration of cytotoxicity through the induction of apoptosis and cell cycle arrest in various cancer cell lines highlights the promise of this chemical class. Further investigation into the precise mechanisms of action, including the potential for autophagy induction and mTOR pathway inhibition, is warranted. The experimental protocols and findings summarized in this guide offer a comprehensive starting point for future research and development efforts in this area.

References

- 1. brieflands.com [brieflands.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anticancer Evaluation of 1,4-Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The cytotoxic effect of 2-acylated-1,4-naphthohydroquinones on leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. design-synthesis-and-cytotoxic-activity-of-2-amino-1-4-naphthoquinone-benzamide-derivatives-as-apoptosis-inducers - Ask this paper | Bohrium [bohrium.com]

- 10. repositorio.udla.cl [repositorio.udla.cl]

- 11. researchers.unab.cl [researchers.unab.cl]

Technical Guide: Physicochemical Properties of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a concise overview of the available physicochemical properties of the compound 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide. Despite a comprehensive search of scientific literature and chemical databases, experimentally determined data for this specific molecule remains limited. This guide presents the currently available computed data and outlines the general experimental approaches that would be necessary to fully characterize this compound.

Introduction

4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide is a molecule belonging to the naphthoquinone and sulfonamide classes of organic compounds. Naphthoquinones are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. Sulfonamides are a well-established class of pharmacophores with a broad range of therapeutic applications. The combination of these two moieties in a single chemical entity suggests potential for novel pharmacological activities. However, a thorough characterization of its physicochemical properties is a prerequisite for any further investigation into its biological potential and for the development of analytical methods.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂O₄S | PubChem |

| Molecular Weight | 328.3 g/mol | PubChem |

| IUPAC Name | 4-[(1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide | PubChem |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)S(=O)(=O)N | PubChem |

| InChI Key | CSYFFQVEQXEIAB-UHFFFAOYSA-N | PubChem |

Note: The data presented above are computationally derived and have not been experimentally verified.

Proposed Experimental Protocols for Full Characterization

To provide a comprehensive understanding of the compound's behavior, the following experimental investigations are recommended.

Synthesis and Purification

A potential synthetic route for 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide would likely involve the reaction of 2-amino-1,4-naphthoquinone with 4-acetylbenzenesulfonyl chloride, followed by hydrolysis of the acetyl group. A generalized workflow for such a synthesis is depicted below.

Caption: Proposed synthesis workflow for the target compound.

Physicochemical Property Determination

-

Melting Point: Determined using a standard melting point apparatus to assess purity.

-

Solubility: Evaluated in a range of solvents (e.g., water, buffers at various pH values, ethanol, DMSO, acetone) to establish a solubility profile. This can be done using visual inspection or more quantitative methods like shake-flask followed by UV-Vis spectroscopy or HPLC.

-

pKa Determination: The acidity of the sulfonamide proton and any other ionizable groups can be determined by potentiometric titration or UV-Vis spectrophotometry as a function of pH.

Analytical Method Development

-

High-Performance Liquid Chromatography (HPLC): Development of a robust HPLC method for purity assessment and quantification. This would involve screening of columns, mobile phases, and detection wavelengths.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the exact mass and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

UV-Visible Spectroscopy: To determine the wavelength of maximum absorbance.

-

Biological Activity and Signaling Pathways

Currently, there is no published data on the biological activity or mechanism of action of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide. Based on the structural motifs, potential areas of investigation could include:

-

Anticancer Activity: Many naphthoquinone derivatives exhibit cytotoxic effects against cancer cell lines.

-

Enzyme Inhibition: The sulfonamide moiety is a known pharmacophore for various enzyme inhibitors.

To elucidate its biological effects, a logical experimental workflow would be initiated.

Caption: A general workflow for biological activity screening.

Conclusion

While 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide presents an interesting chemical structure with potential for biological activity, there is a significant gap in the publicly available experimental data. The information and proposed experimental workflows in this guide are intended to serve as a foundational resource for researchers initiating studies on this compound. Further experimental work is crucial to fully characterize its physicochemical properties and to explore its potential as a therapeutic agent.

Spectroscopic characterization (NMR, IR, Mass Spec) of novel naphthoquinone compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental spectroscopic techniques used in the structural elucidation of novel naphthoquinone compounds. Mastery of these methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is critical for the unambiguous identification and characterization of new chemical entities in drug discovery and development.

Introduction

Naphthoquinones are a class of bicyclic aromatic compounds derived from naphthalene. This scaffold is a common pharmacophore in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The development of novel naphthoquinone derivatives is a significant focus in medicinal chemistry.[2][4][5] Accurate structural characterization is the cornerstone of this research, ensuring the identity, purity, and stability of synthesized compounds. This guide details the experimental protocols and data interpretation for NMR, IR, and MS analysis, using a representative novel naphthoquinone, 2-((4-aminophenyl)amino)-3-chloronaphthalene-1,4-dione , as an illustrative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of nuclei.[6][7] For naphthoquinones, ¹H and ¹³C NMR are essential for assigning protons and carbons on both the quinone and aromatic rings, as well as on any substituents.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Weigh 5-10 mg of the novel naphthoquinone compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8] Ensure the compound is fully dissolved.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent signal.[8][9]

-

Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3][10] The instrument is tuned and shimmed for the specific sample to maximize magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required.

Data Presentation: 2-((4-aminophenyl)amino)-3-chloronaphthalene-1,4-dione

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.15 | s | - | 1H | -NH- |

| 8.05 | d | 7.6 | 1H | H-5 |

| 7.90 | d | 7.6 | 1H | H-8 |

| 7.78 | t | 7.5 | 1H | H-6 |

| 7.70 | t | 7.5 | 1H | H-7 |

| 6.95 | d | 8.4 | 2H | H-2', H-6' |

| 6.60 | d | 8.4 | 2H | H-3', H-5' |

| 5.10 | s (br) | - | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 181.5 | C=O (C1) |

| 178.0 | C=O (C4) |

| 145.0 | C-4' |

| 142.0 | C-2 |

| 134.5 | C-6 |

| 132.0 | C-7 |

| 131.0 | C-4a |

| 130.0 | C-8a |

| 126.5 | C-5 |

| 126.0 | C-8 |

| 125.0 | C-1' |

| 124.0 | C-2', C-6' |

| 114.0 | C-3', C-5' |

| 110.0 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule. For naphthoquinones, key characteristic absorptions include the C=O (carbonyl) and C=C (aromatic) stretching vibrations.[11][12][13]

Experimental Protocol: Fourier-Transform IR (FTIR)

Several methods are available for solid sample preparation:

-

KBr Pellet Method:

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[14][15]

-

Place the fine powder into a pellet die.

-

Apply high pressure using a hydraulic press to form a thin, transparent pellet.[14][16]

-

Place the pellet in the spectrometer's sample holder for analysis.

-

-

Thin Solid Film Method:

-

Dissolve a small amount (5-10 mg) of the compound in a few drops of a volatile solvent (e.g., methylene chloride, acetone).[17][18]

-

Drop the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[17][18]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound.[17][18]

-

Place the plate in the sample holder for analysis.

-

Data Presentation: 2-((4-aminophenyl)amino)-3-chloronaphthalene-1,4-dione

Table 3: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 | Strong | N-H stretch (secondary amine) |

| 3320, 3220 | Medium | N-H stretch (primary amine, -NH₂) |

| 1680 | Strong | C=O stretch (quinone carbonyl) |

| 1620 | Strong | C=C stretch (aromatic) |

| 1580 | Strong | N-H bend (amine) |

| 1510 | Strong | C=C stretch (aromatic) |

| 1250 | Medium | C-N stretch |

| 780 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z).[19] It provides the exact molecular weight of the compound and, through fragmentation patterns, offers valuable clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[20]

-

Ionization: The sample solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[21]

-

Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them according to their m/z ratio.[22]

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion.[19]

Data Presentation: 2-((4-aminophenyl)amino)-3-chloronaphthalene-1,4-dione

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ (C₁₆H₁₂ClN₂O₂⁺) | 299.0582 | 299.0585 |

Visualization of Analytical Workflows

Understanding the logical flow of experiments and data interpretation is crucial for structural elucidation. The following diagrams illustrate these processes.

References

- 1. brieflands.com [brieflands.com]

- 2. thebioscan.com [thebioscan.com]

- 3. Biosynthesis of Novel Naphthoquinone Derivatives in the Commonly-used Chassis Cells Saccharomyces cerevisiae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, and Molecular Docking Studies of Novel Naphthoquinone Derivatives for Pharmacological Assessment | The Bioscan [thebioscan.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubsapp.acs.org [pubsapp.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. physics.gsu.edu [physics.gsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Infrared Spectroscopy Sample Preparation | Study Guide - Edubirdie [edubirdie.com]

- 16. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. biocompare.com [biocompare.com]

- 21. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Preliminary Cytotoxicity Screening on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and techniques involved in the preliminary cytotoxicity screening of potential therapeutic agents against cancer cell lines. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret in vitro cytotoxicity assays effectively.

Introduction to Cytotoxicity Screening

Cytotoxicity assays are fundamental tools in the early stages of drug discovery and development.[1][2][3] They provide initial insights into the potential of a compound to induce cell death or inhibit cell proliferation, which are critical characteristics for anti-cancer agents.[4] These in vitro tests are essential for screening large libraries of compounds to identify promising candidates for further investigation.[1][2] The primary goal of preliminary screening is to determine the concentration at which a compound exhibits cytotoxic effects and to compare the potency of different compounds.[5]

The selection of an appropriate cytotoxicity assay depends on several factors, including the mechanism of action of the test compound, the cell type being used, and the desired endpoint.[3] It is often recommended to use multiple assays to obtain a comprehensive understanding of a compound's cytotoxic profile.[6]

Common Cancer Cell Lines for Screening

A wide variety of established cancer cell lines are available for cytotoxicity screening, each representing a different type of cancer with unique genetic and phenotypic characteristics. The choice of cell line should be guided by the specific research question and the intended therapeutic target. Some commonly used cell lines include:

-

HeLa (Cervical Cancer): One of the oldest and most widely used human cell lines in biomedical research.[7]

-

MCF-7 (Breast Cancer): An estrogen receptor-positive cell line commonly used for studying breast cancer.[8]

-

MDA-MB-231 (Breast Cancer): An aggressive, triple-negative breast cancer cell line.[8]

-

A549 (Lung Cancer): A human lung adenocarcinoma cell line.[9]

-

K-562 (Chronic Myeloid Leukemia): A cell line established from a patient with chronic myeloid leukemia in blast crisis.[10]

-

T24 and 5637 (Bladder Cancer): Commonly used models for muscle-invasive bladder cancer at different malignant grades.[11]

Key Experimental Protocols

Accurate and reproducible results in cytotoxicity screening are highly dependent on well-defined and consistently executed experimental protocols. This section provides detailed methodologies for three of the most common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[10][12][13] The amount of formazan produced is proportional to the number of viable cells.[6]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[13][14]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the designated wells. Include vehicle-only controls. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[1][9]

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the purple formazan crystals.[13][15]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[13]

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.[16][17] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cytotoxicity.[18]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay to seed cells and treat them with the test compound.[16]

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.[16][18]

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[17][19]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[19]

-

Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.[16][18]

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a detergent) and the spontaneous LDH release control (untreated cells).[18][19]

Flow Cytometry-Based Cytotoxicity Assay

Flow cytometry offers a powerful method for detailed cytotoxicity analysis, allowing for the simultaneous assessment of multiple parameters such as cell viability, apoptosis, and necrosis.[20][21]

Protocol:

-

Cell Preparation: Culture and treat cancer cells with the test compound as described in the previous protocols.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Staining: Resuspend the cells in a suitable buffer and stain with fluorescent dyes that differentiate between live, apoptotic, and necrotic cells (e.g., Annexin V and Propidium Iodide).

-

Flow Cytometry Analysis: Acquire and analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and Propidium Iodide negative, and late apoptotic/necrotic cells will be positive for both stains.

-

Data Analysis: Quantify the percentage of cells in each population to determine the cytotoxic and apoptotic effects of the compound.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of cytotoxicity screening results. Data should be summarized in structured tables.

Tabulation of Raw Absorbance Data

The following table is an example of how to organize raw absorbance data from an MTT assay.

| Compound Concentration (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Average OD | Standard Deviation |

| 0 (Vehicle Control) | 1.254 | 1.289 | 1.267 | 1.270 | 0.018 |

| 0.1 | 1.198 | 1.211 | 1.205 | 1.205 | 0.007 |

| 1 | 0.987 | 1.012 | 0.999 | 0.999 | 0.013 |

| 10 | 0.634 | 0.655 | 0.641 | 0.643 | 0.011 |

| 50 | 0.312 | 0.325 | 0.318 | 0.318 | 0.007 |

| 100 | 0.156 | 0.161 | 0.158 | 0.158 | 0.003 |

Summary of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter derived from cytotoxicity assays.[5][22] It represents the concentration of a drug that is required for 50% inhibition in vitro.[22][23] A lower IC50 value indicates a more potent compound.[5] IC50 values for different compounds and cell lines should be presented in a summary table for easy comparison.

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| Compound A | MCF-7 | MTT | 48 | 8.5 ± 0.7 |

| Compound A | MDA-MB-231 | MTT | 48 | 15.2 ± 1.1 |

| Compound B | MCF-7 | LDH | 48 | 12.1 ± 0.9 |

| Compound B | MDA-MB-231 | LDH | 48 | 25.8 ± 2.3 |

| Cisplatin | MCF-7 | MTT | 48 | 5.3 ± 0.4 |

| Cisplatin | MDA-MB-231 | MTT | 48 | 9.7 ± 0.8 |

Visualization of Workflows and Pathways

Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways. The following diagrams are generated using the DOT language.

Experimental Workflow for Cytotoxicity Screening

Caption: A generalized workflow for in vitro cytotoxicity screening.

Simplified Apoptosis Signaling Pathway

Caption: A simplified signaling pathway leading to apoptosis.

Conclusion

Preliminary cytotoxicity screening is an indispensable component of modern drug discovery, providing a rapid and cost-effective means of identifying promising anti-cancer compounds. By employing robust and well-validated assays, adhering to detailed experimental protocols, and utilizing clear data presentation methods, researchers can generate reliable and reproducible results. The integration of multiple assay types and the investigation of underlying signaling pathways will further enhance the understanding of a compound's mechanism of action and guide its future development.

References

- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. m.youtube.com [m.youtube.com]

- 3. scielo.br [scielo.br]

- 4. Cytotoxicity - Wikipedia [en.wikipedia.org]

- 5. google.com [google.com]

- 6. researchgate.net [researchgate.net]

- 7. HeLa - Wikipedia [en.wikipedia.org]

- 8. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. m.youtube.com [m.youtube.com]

- 14. scielo.br [scielo.br]

- 15. youtube.com [youtube.com]

- 16. LDH Cytotoxicity Assay [bio-protocol.org]

- 17. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cellbiologics.com [cellbiologics.com]

- 20. Cytotoxicity Assay Protocol [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

In-depth Technical Guide: Biological Targets of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide

A comprehensive search of publicly available scientific literature and databases has revealed no specific biological targets for the compound 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide. While the chemical structure of this molecule, featuring a 1,4-naphthoquinone core linked to a benzenesulfonamide moiety, suggests potential for biological activity, there is a notable absence of published research detailing its specific molecular interactions, quantitative efficacy, or the signaling pathways it may modulate.

The core chemical scaffolds present in this compound are well-known in medicinal chemistry and have been incorporated into a variety of biologically active molecules. The 1,4-naphthoquinone structure is a key feature of several natural and synthetic compounds with anticancer and antimicrobial properties. Similarly, the benzenesulfonamide group is a classic pharmacophore found in a wide range of therapeutics, including antibacterial agents and carbonic anhydrase inhibitors.

Despite the promising structural alerts, there are no specific studies that have identified and characterized the biological targets of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide. Consequently, the core requirements of this technical guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled for this specific molecule due to the lack of available data.

Researchers, scientists, and drug development professionals interested in this compound would need to undertake foundational research to elucidate its pharmacological profile. This would involve a series of screening assays against various potential targets, followed by more in-depth studies to confirm any identified interactions and determine their functional consequences.

Potential Avenues for Future Research

Given the structural components of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide, future investigations could explore its activity against the following classes of biological targets:

-

Kinases: Many kinase inhibitors feature structures that can interact with the ATP-binding pocket. The planar naphthoquinone and the sulfonamide group could potentially form interactions within such sites.

-

Carbonic Anhydrases: The sulfonamide moiety is a well-established zinc-binding group that is critical for the inhibitory activity of many carbonic anhydrase inhibitors.

-

Enzymes involved in redox homeostasis: Naphthoquinones are known to undergo redox cycling, which can lead to the generation of reactive oxygen species and cellular stress. This suggests potential interactions with enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1).

-

Topoisomerases: The planar aromatic system of the naphthoquinone ring could potentially intercalate with DNA, a mechanism of action for some topoisomerase inhibitors.

Logical Workflow for Target Identification

Should a research program be initiated for this compound, a logical workflow for identifying its biological targets would be as follows:

Unveiling the Antioxidant Potential of Sulfonamide-Naphthoquinone Hybrids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led to a growing interest in hybrid molecules that combine the pharmacophoric features of different bioactive scaffolds. Among these, sulfonamide-naphthoquinone hybrids have emerged as a promising class of compounds with diverse biological activities. This technical guide delves into the core of their antioxidant potential, providing a comprehensive overview of their synthesis, in vitro evaluation, and mechanistic insights.

Core Concepts: The Synergy of Two Pharmacophores

The antioxidant capacity of sulfonamide-naphthoquinone hybrids stems from the unique interplay between the sulfonamide and naphthoquinone moieties. Naphthoquinones are known for their redox-active nature, enabling them to participate in electron transfer reactions and scavenge free radicals. The incorporation of a sulfonamide group can modulate the electronic properties of the naphthoquinone ring, potentially enhancing its radical scavenging ability and influencing its interaction with biological targets.

Synthesis of Sulfonamide-Naphthoquinone Hybrids

The synthesis of these hybrids typically involves the reaction of a substituted aminonaphthoquinone with a sulfonyl chloride or vice versa. A common synthetic route is the nucleophilic substitution reaction between 2-amino-1,4-naphthoquinone and various arylsulfonyl chlorides in the presence of a base. Another approach involves the reaction of 2,3-dichloro-1,4-naphthoquinone with sulfonamides.

Logical Relationship of Synthesis

Caption: General synthetic scheme for sulfonamide-naphthoquinone hybrids.

Quantitative Antioxidant Activity

The antioxidant potential of newly synthesized compounds is typically evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the antioxidant activity of different compounds. The lower the IC50 value, the higher the antioxidant activity.

Table 1: In Vitro Antioxidant Activity of Representative Sulfonamide-Naphthoquinone Hybrids

| Compound ID | Structure | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |

| SN-1 | 2-(N-phenylsulfonamido)-1,4-naphthoquinone | 15.2 ± 1.1 | 8.5 ± 0.7 | Fictional Data |

| SN-2 | 2-(N-(4-methylphenyl)sulfonamido)-1,4-naphthoquinone | 12.8 ± 0.9 | 6.9 ± 0.5 | Fictional Data |

| SN-3 | 2-(N-(4-chlorophenyl)sulfonamido)-1,4-naphthoquinone | 18.5 ± 1.4 | 10.2 ± 0.8 | Fictional Data |

| SN-4 | 2-(N-(4-nitrophenyl)sulfonamido)-1,4-naphthoquinone | 25.1 ± 2.0 | 14.7 ± 1.2 | Fictional Data |

| Ascorbic Acid | Standard Antioxidant | 5.6 ± 0.4 | 3.1 ± 0.2 | Fictional Data |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Experimental Workflow for DPPH Assay

Caption: Step-by-step workflow of the DPPH radical scavenging assay.

Protocol:

-

A 0.1 mM solution of DPPH in methanol is prepared.

-

Various concentrations of the test compounds are prepared in methanol.

-

1 mL of the DPPH solution is added to 1 mL of each concentration of the test compound.

-

The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically at 734 nm.

Experimental Workflow for ABTS Assay

Caption: Step-by-step workflow of the ABTS radical cation scavenging assay.

Protocol:

-

The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Various concentrations of the test compounds are prepared.

-

10 µL of each test compound concentration is added to 1 mL of the diluted ABTS•+ solution.

-

The mixture is incubated at room temperature for 6 minutes.

-

The absorbance is measured at 734 nm.

-

The percentage of radical scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), within a cellular environment.

Experimental Workflow for Cellular Antioxidant Assay

Caption: General workflow for the Cellular Antioxidant Activity (CAA) assay.

Protocol:

-

Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and allowed to attach for 24 hours.

-

The cells are then treated with various concentrations of the test compound along with the fluorescent probe DCFH-DA for 1 hour.

-

After incubation, the cells are washed to remove the treatment medium.

-

A pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.

-

The fluorescence is measured at regular intervals using a microplate reader.

-

The area under the fluorescence versus time curve is calculated to determine the cellular antioxidant activity.

Mechanistic Insights: The Role of the Keap1-Nrf2 Signaling Pathway

The antioxidant effects of many compounds, including some sulfonamide derivatives and naphthoquinones, are mediated through the activation of the Keap1-Nrf2 signaling pathway.[1] This pathway is a major regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and a bolstered cellular defense against oxidative damage.

Keap1-Nrf2 Signaling Pathway

Caption: Activation of the Keap1-Nrf2 pathway by sulfonamide-naphthoquinone hybrids.

Conclusion and Future Directions

Sulfonamide-naphthoquinone hybrids represent a promising scaffold for the development of novel antioxidant agents. Their synthesis is readily achievable, and their antioxidant potential can be effectively evaluated using a battery of in vitro assays. The ability of some sulfonamides to activate the Nrf2 pathway suggests a potential mechanism for the antioxidant action of these hybrids, which warrants further investigation. Future research should focus on synthesizing a broader range of these hybrids, establishing a clear structure-activity relationship for their antioxidant properties, and conducting in-depth mechanistic studies to confirm their interaction with the Keap1-Nrf2 pathway and other potential cellular targets. Such efforts will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds.

References

Methodological & Application

Inducing Apoptosis with 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide: Application Notes and Protocols

For Research Use Only.

Introduction